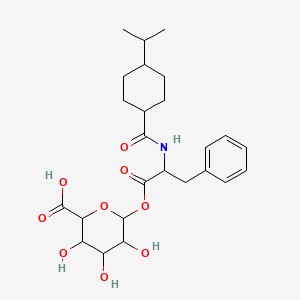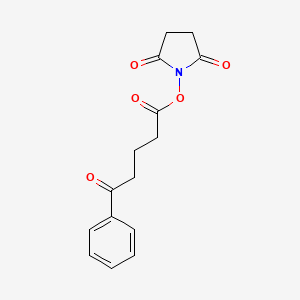![molecular formula C45H70O15 B12290732 2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cationomycin is a polyether ionophore antibiotic produced by the bacterium Actinomadura azurea. It is known for its ability to transport cations across biological membranes, making it a valuable tool in various scientific research applications. Cationomycin has a unique aromatic side chain and exhibits remarkable anticoccidial activity with low toxicity to animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cationomycin can be synthesized through chemical modification of its parent compound. The synthetic route involves regioselective reactions to produce acyl or alkyl derivatives. For example, treatment of cationomycin sodium salt with diazomethane results in a monomethylated derivative .
Industrial Production Methods
Industrial production of cationomycin involves fermentation using Actinomadura azurea. The fermentation process is optimized to maximize the yield of cationomycin, followed by extraction and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cationomycin undergoes various chemical reactions, including:
Oxidation: Cationomycin can be oxidized to form different derivatives.
Reduction: Reductive deacylation of cationomycin produces deacyl cationomycin.
Substitution: Regioselective alkylation or acylation of hydroxyl groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reductive agents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkylating agents such as diazomethane for methylation.
Major Products Formed
Deacyl cationomycin: Formed through reductive deacylation.
Monomethylated cationomycin: Produced by treatment with diazomethane.
Applications De Recherche Scientifique
Cationomycin is widely used in scientific research due to its ability to transport cations across biological membranes. Some of its applications include:
Chemistry: Used as a tool to study ion transport mechanisms.
Biology: Helps in understanding calcium ion transport and its role in cellular processes.
Medicine: Investigated for its potential anticoccidial and antibacterial properties.
Industry: Utilized in the development of new antibiotics and ionophore-based technologies.
Mécanisme D'action
Cationomycin exerts its effects by forming complexes with cations, such as sodium and potassium ions, and facilitating their transport across biological membranes. The compound’s unique structure, including its aromatic side chain, enhances its lipophilicity and ability to chelate cations. This ionophore activity disrupts the ionic balance within cells, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Cationomycin is compared with other polyether ionophore antibiotics, such as monensin and ionomycin. While all these compounds share the ability to transport cations, cationomycin is unique due to its aromatic side chain and specific ion selectivity. Similar compounds include:
Monensin: Known for its sodium ion selectivity.
Ionomycin: Preferentially binds calcium ions
Cationomycin’s unique structure and properties make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C45H70O15 |
|---|---|
Poids moléculaire |
851.0 g/mol |
Nom IUPAC |
2-hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid |
InChI |
InChI=1S/C45H70O15/c1-13-31(48)42(8)20-24(4)35(58-42)30-17-23(3)37(55-30)44(10)33(54-12)19-32(57-44)41(7)14-15-45(60-41)21-29(47)25(5)36(59-45)26(6)38(43(9,52)40(50)51)56-39(49)34-22(2)16-27(53-11)18-28(34)46/h16,18,23-26,29-33,35-38,46-48,52H,13-15,17,19-21H2,1-12H3,(H,50,51) |
Clé InChI |
TZXAYLJEVNVSIA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(CC(C(O1)C2CC(C(O2)C3(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)(C(=O)O)O)OC(=O)C6=C(C=C(C=C6C)OC)O)C)O)C)OC)C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


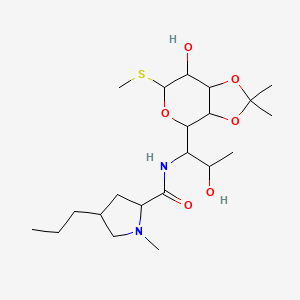
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
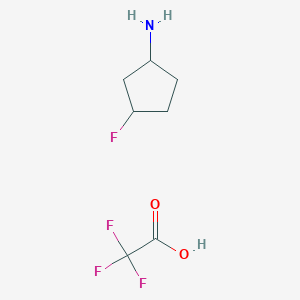
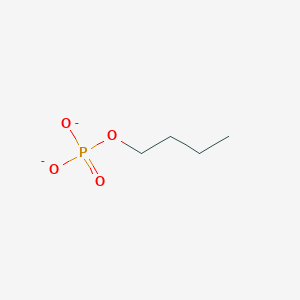
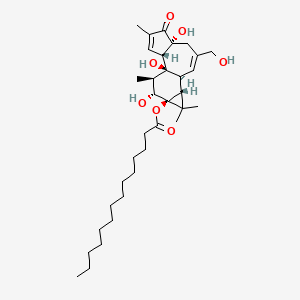
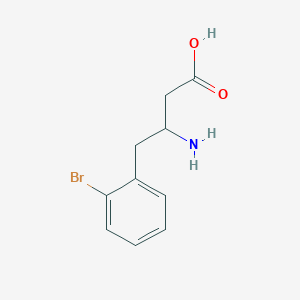
![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
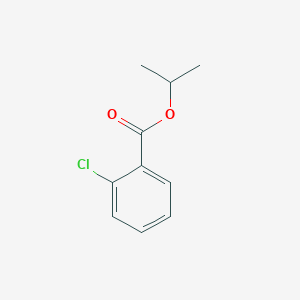
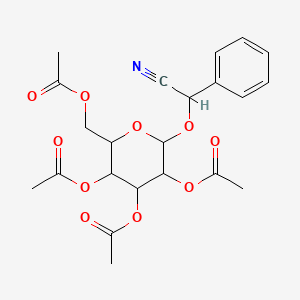
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
